MCD peptide - 32908-73-9

MCD peptide

Catalog Number: EVT-242953
CAS Number: 32908-73-9
Molecular Formula: C110H192N40O24S4
Molecular Weight: 2587.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
It is a blocker of voltage-sensitive K+ channels with potent convulsant activity. 22-amino acid peptide with a strongly basic character and 2 disulfide bridges , from Apis mellifera bee venom.
Mast cell degranulating activity: it causes histamine release with half-maximal effects in rat peritoneal mast cell preparations at concentrations of 2 X 10-8 M. MCD Peptide binds with high affinity (Kd = 150 pM) to rat synaptic membranes. This binding induces the inhibition of a voltage sensitive K+ current and produces hippocampal responses (long term potentiation, Theta rhythm and epileptiform seizures).
Peptide 401, a potent mast cell degranulating factor from bee venom, suppresses the increased vascular permeability due to intradermal injection of various smooth muscle spasmogens (histamine, and 5-HT).
Synthesis Analysis

MCD peptide can be synthesized using solid-phase peptide synthesis, a widely used method for producing peptides. [] This technique involves sequentially adding amino acids to a growing peptide chain attached to a solid support. [] The synthesis typically utilizes protecting groups to prevent unwanted side reactions and requires specific coupling reagents and cleavage conditions. [] The synthesis of MCD peptide, involving two distinct disulfide bridges, was successfully achieved by stepwise formation of these bridges. []

Molecular Structure Analysis

MCD peptide is a linear polypeptide with 22 amino acid residues and two disulfide bridges. [] Its primary structure is: Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Val-Ile-Leu-His-Lys-Leu-Leu-Lys-Ile-NH2. [, ] Nuclear magnetic resonance (NMR) spectroscopy studies have shown that MCD peptide exists as a mixture of two slowly interconverting conformers, likely arising from conformational differences around Proline-12. [] The connectivity of the major form, as determined by NMR, involves disulfide bridges between Cys3-Cys15 and Cys5-Cys19. []

Mechanism of Action

MCD peptide exerts its effects through multiple mechanisms depending on the target cell and concentration. Its primary mechanism involves direct interaction with cell membranes. [, ] The amphipathic alpha-helical structure of MCD peptide enables it to insert into the cell membrane, causing perturbations that trigger downstream effects. [, ]

In mast cells, MCD peptide binds to the FcεRIα subunit of the high-affinity IgE receptor, leading to degranulation and histamine release. [, ] This interaction appears distinct from IgE binding and involves different residues. []

In neurons, MCD peptide primarily blocks voltage-dependent potassium channels. [, , , , ] This block occurs through a non-competitive mechanism, indicating that MCD peptide binds to a site different from other potassium channel blockers like dendrotoxin I (DTXI). [] MCD peptide also interacts with G protein-coupled receptors (GPCRs), modulating their signaling pathways. []

Physical and Chemical Properties Analysis

MCD peptide is a basic peptide with a net positive charge due to the presence of multiple lysine residues. [, ] Its amphipathic nature, with both hydrophobic and hydrophilic regions, is crucial for its interaction with cell membranes. [, , ] MCD peptide's physical properties include its molecular weight, isoelectric point, and solubility in various solvents.

Applications
  • Study mast cell function: MCD peptide is a potent inducer of mast cell degranulation, allowing researchers to investigate the mechanisms of histamine release and its role in allergic reactions. [, , ]
  • Investigate neuronal signaling: MCD peptide's ability to block potassium channels makes it a valuable tool for studying neuronal excitability and synaptic transmission. [, , , ] Researchers have used MCD peptide to understand the role of specific potassium channels in processes like long-term potentiation (LTP), a form of synaptic plasticity. [, , ]
  • Characterize potassium channels: MCD peptide's selective block of voltage-dependent potassium channels aids in identifying and characterizing different subtypes of these channels. [, , , , , ] Researchers have utilized MCD peptide to differentiate between various potassium channel subtypes based on their sensitivity to the peptide. [, ]
  • Develop new therapeutic strategies: MCD peptide's anti-inflammatory and analgesic properties have prompted investigations into its potential therapeutic applications. [, , , ] Researchers are exploring MCD peptide and its derivatives for their potential in treating conditions like arthritis, multiple sclerosis, and cancer. [, ]
Future Directions
  • Developing more selective and potent MCD peptide analogs: Modifying the MCD peptide structure could generate analogs with enhanced selectivity for specific potassium channel subtypes or mast cell receptors. [, , ] These analogs could offer more precise tools for studying cellular processes and potentially lead to the development of targeted therapies.
  • Exploring the role of MCD peptide in bee venom immunotherapy: While bee venom therapy utilizes whole venom, understanding the specific contribution of MCD peptide to its therapeutic effects could lead to more targeted approaches for treating allergic reactions and autoimmune diseases. [, , ]
  • Investigating the interaction of MCD peptide with other cellular targets: Further research on MCD peptide's interaction with GPCRs and other intracellular proteins could uncover new facets of its biological activity and reveal novel applications in cell biology and pharmacology. [, ]

[Ala2]MCD

Compound Description: [Ala2]MCD is an analog of MCD peptide where the second amino acid, Lysine, is substituted with L-alanine. This substitution leads to a 10-fold decrease in histamine release compared to MCD peptide .

Relevance: [Ala2]MCD demonstrates the importance of the Lysine residue at position 2 in MCD peptide for histamine release activity. While its activity is reduced, [Ala2]MCD shows an increase in binding affinity to the FceRIα subunit of the human mast cell receptor compared to MCD Peptide . This suggests that while Lysine 2 is crucial for histamine release, it may not be essential for receptor binding.

[Ala6]MCD

Compound Description: [Ala6]MCD is an analog of MCD peptide with L-alanine replacing Lysine at position 6 . This substitution causes a significant 75-fold loss of histamine-releasing activity compared to MCD peptide.

Relevance: This substantial decrease in activity compared to MCD Peptide highlights the critical role of Lysine at position 6 for the peptide's histamine-releasing function . Interestingly, [Ala6]MCD shows a higher binding affinity to the FceRIα subunit than MCD peptide, indicating that Lysine 6, while crucial for histamine release, might not be essential for receptor binding and could even hinder it.

[Ala11]MCD

Compound Description: In the [Ala11]MCD analog, the Lysine at position 11 of MCD peptide is replaced with L-alanine . This substitution results in a 5-6 fold decrease in histamine release compared to MCD peptide.

Relevance: This modification demonstrates the importance of Lysine 11 for the full histamine releasing activity of MCD peptide, although its influence is not as pronounced as that of Lysine at positions 2 and 6. Notably, [Ala11]MCD exhibits a lower binding affinity for the FceRIα subunit compared to MCD Peptide, suggesting that Lysine 11 contributes to both the activity and binding affinity of MCD peptide .

[Ala12]MCD

Compound Description: [Ala12]MCD is an analog of MCD peptide where Proline at position 12 is replaced with L-alanine . This change leads to the most dramatic decrease in histamine release activity among all the alanine-substituted analogs, with a 130-fold loss compared to MCD peptide.

Relevance: The dramatic loss in histamine release activity of [Ala12]MCD compared to MCD Peptide emphasizes the crucial role of Proline 12 in the peptide's function . Research suggests that Proline 12 may be involved in a conformational equilibrium within MCD peptide, influencing its active structure . Additionally, [Ala12]MCD exhibits the highest increase in binding affinity for the FceRIα subunit compared to all other analogs and MCD peptide. This suggests that Proline 12, while crucial for histamine release, might hinder receptor binding.

[Ala17]MCD

Compound Description: [Ala17]MCD is an analog of MCD peptide with L-alanine replacing Lysine at position 17 . This substitution results in a 5-6 fold decrease in histamine release compared to MCD peptide.

[Ala21]MCD

Compound Description: [Ala21]MCD is an analog of MCD peptide where the Lysine at position 21 is substituted with L-alanine . This change results in a 5-6 fold decrease in histamine release compared to MCD peptide.

Relevance: This finding demonstrates that Lysine 21 contributes to the overall histamine releasing activity of MCD peptide, but it's not as critical as Lysine at positions 2, 6, and 11. Interestingly, [Ala21]MCD does not exhibit a significant difference in binding affinity for the FceRIα subunit compared to MCD peptide. This suggests that Lysine 21 plays a more prominent role in the activity of the peptide rather than in its binding affinity .

[Ala7]MCD

Compound Description: [Ala7]MCD is an analog of MCD peptide with L-alanine substituting Arginine at position 7. This modification results in an approximately 40-fold increase in histamine-releasing activity compared to MCD peptide .

Relevance: The increased histamine-releasing activity of [Ala7]MCD compared to MCD peptide indicates that Arginine at position 7 might have a regulating or suppressing effect on the peptide's activity. Replacing it with L-alanine may remove this suppression, leading to higher activity . Additionally, [Ala7]MCD exhibits slightly better binding affinity for the FcεRIα binding protein than MCD peptide, suggesting that the Arginine at position 7 might slightly hinder the binding process.

[Ala8]MCD

Compound Description: [Ala8]MCD is an analog of MCD peptide with L-alanine replacing Histidine at position 8. This substitution results in an approximately 40-fold increase in histamine-releasing activity compared to MCD peptide .

[Ala13]MCD

Compound Description: [Ala13]MCD is an analog of MCD peptide where Histidine at position 13 is replaced by L-alanine. Interestingly, this substitution does not lead to a significant change in histamine-releasing activity compared to MCD peptide .

[Ala16]MCD

Compound Description: [Ala16]MCD is an analog of MCD peptide with L-alanine replacing Arginine at position 16. This substitution results in a 14-fold increase in histamine-releasing activity compared to MCD peptide .

[desLys6–Arg7–His8,Ala12]MCD

Compound Description: [desLys6–Arg7–His8,Ala12]MCD is an analog of MCD peptide with multiple modifications: deletion of Lysine 6, Arginine 7, and Histidine 8, along with the substitution of Proline 12 with L-alanine . This analog still exhibits binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, though the level of inhibition is not specified.

Relevance: The multiple modifications in [desLys6–Arg7–His8,Ala12]MCD highlight the complexity of MCD peptide's structure-activity relationship. Despite these changes, the analog retains its ability to bind to the IgE receptor and inhibit mast cell degranulation, albeit potentially with altered efficacy compared to MCD peptide . This suggests that other residues and structural features within the peptide contribute to these activities.

[Ala12,desLys21]MCD

Compound Description: [Ala12,desLys21]MCD is an analog of MCD peptide modified at both the C- and N-termini, with Proline 12 replaced by L-alanine and Lysine 21 deleted . This analog shows binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, though the level of inhibition is not specified.

Relevance: Similar to [desLys6–Arg7–His8,Ala12]MCD, the modifications in [Ala12,desLys21]MCD highlight that while certain residues are essential for MCD peptide's activity, modifications at both termini can be made while retaining its binding and inhibitory properties, albeit potentially with modified efficacy compared to MCD peptide . This indicates that other structural features within MCD peptide contribute to these activities.

[Ala12,d‐Lys21]MCD

Compound Description: [Ala12,d‐Lys21]MCD is an analog of MCD peptide with two modifications: Proline 12 is replaced by L-alanine, and Lysine 21 is replaced with its D-isomer . This analog exhibits binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, although the level of inhibition is not specified.

Relevance: The modifications in [Ala12,d‐Lys21]MCD compared to MCD peptide emphasize the significance of chirality in MCD peptide's activity . Despite replacing a naturally occurring L-amino acid with its D-isomer, this analog retains its ability to bind to the IgE receptor and inhibit mast cell degranulation, suggesting that the specific orientation of the Lysine side chain at position 21 might not be critical for these activities.

[Ala6, Ala12]MCD

Compound Description: [Ala6, Ala12]MCD is an analog of MCD peptide with two modifications: Lysine 6 and Proline 12 are replaced by L-alanine . This analog shows binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, although the specific level of inhibition is not provided.

Relevance: The combined substitutions in [Ala6, Ala12]MCD, compared to MCD peptide, demonstrate the cumulative effects of individual modifications on the peptide's activity and binding affinity. This analog highlights that even with two significant changes, [Ala6, Ala12]MCD retains its ability to bind to the IgE receptor and inhibit mast cell degranulation, suggesting a degree of flexibility in the peptide's structure while maintaining some functionality .

[Val6,Ala12]MCD

Compound Description: [Val6,Ala12]MCD is an analog of MCD peptide with two modifications: Lysine 6 is replaced with Valine, and Proline 12 is replaced with L-alanine. This analog exhibits the most potent inhibition of IgE-mediated mast cell degranulation among all analogs tested .

Relevance: [Val6,Ala12]MCD showcases how strategic modifications can enhance the inhibitory activity of MCD peptide. While the individual effects of these substitutions have been discussed previously, their combination in this analog results in the most potent inhibitor of IgE-mediated mast cell degranulation among the tested compounds. This highlights the potential for developing MCD peptide analogs with enhanced therapeutic benefits .

[d‐Ala12]MCD

Compound Description: [d‐Ala12]MCD is an analog of MCD peptide where Proline 12 is substituted with D-alanine, the D-isomer of alanine . This analog shows binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, though the specific level of inhibition is not mentioned.

[Meleu12]MCD

Compound Description: [Meleu12]MCD is an analog of MCD peptide where Proline 12 is substituted with MeLeu, which is N-methylleucine . This analog exhibits binding affinity for the IgE receptor and inhibits IgE-induced mast cell degranulation, though the level of inhibition is not specified.

Apamin

Compound Description: Apamin is a peptide neurotoxin found in bee venom. It specifically blocks small conductance Ca2+-activated K+ channels, which are involved in various physiological processes, including neuronal excitability and neurotransmitter release .

Mastoparan

Compound Description: Mastoparan is a tetradecapeptide found in wasp venom known for its mast cell degranulating activity. It acts by directly activating G proteins, leading to the release of histamine and other inflammatory mediators from mast cells .

Dendrotoxin I

Compound Description: Dendrotoxin I is a potent neurotoxin found in the venom of the green mamba snake. It acts by blocking a specific subtype of voltage-gated potassium channels, leading to increased neuronal excitability .

Relevance: Dendrotoxin I and MCD peptide share a common molecular target, a voltage-sensitive K+ channel. Both toxins bind to this channel, albeit at different sites, affecting its function. Studying their interactions and comparing their binding affinities provides valuable information about the structure and pharmacology of this potassium channel subtype .

β-Bungarotoxin

Charybdotoxin (ChTX)

Compound Description: Charybdotoxin (ChTX) is a peptide toxin found in the venom of the scorpion Leiurus quinquestriatus. It is a potent and selective blocker of certain subtypes of potassium channels, particularly the large-conductance calcium-activated potassium channels (BK channels) .

Relevance: While typically known for its action on calcium-activated potassium channels, research indicates that ChTX also interacts with the same family of potassium channels targeted by MCD peptide and Dendrotoxin I . This overlapping target provides evidence for a broader spectrum of activity for ChTX and suggests a complex interplay between these toxins and potassium channel function.

Properties

CAS Number

32908-73-9

Product Name

Mast cell degranulating peptide

IUPAC Name

2-[[6-amino-2-[[2-[[40-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,51-tris(4-aminobutyl)-37-(2-amino-2-oxoethyl)-4,19,48-tri(butan-2-yl)-28,54-bis(3-carbamimidamidopropyl)-7,25-bis(4H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,36,39,47,50,53,56-hexadecaoxo-22-propan-2-yl-42,43,58,59-tetrathia-2,5,8,14,17,20,23,26,29,32,35,38,46,49,52,55-hexadecazatricyclo[32.22.4.010,14]hexacontane-45-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide

Molecular Formula

C110H192N40O24S4

Molecular Weight

2587.2 g/mol

InChI

InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-176-175-51-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)144-106(172)85(59(8)12-2)147-95(161)67(31-18-23-39-114)132-92(158)68(33-25-41-126-109(120)121)135-100(166)78-54-178-177-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127)

InChI Key

QMBRLNFAEHGOLY-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CCCNC(=N)N)CC4C=NC=N4)C(C)C)C(C)CC)CCCCN)CC5C=NC=N5)C(C)CC)CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N

Synonyms

mast cell degranulating peptide
mcd peptide
peptide 401

Canonical SMILES

CCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CCCNC(=N)N)CC4C=NC=N4)C(C)C)C(C)CC)CCCCN)CC5C=NC=N5)C(C)CC)CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.